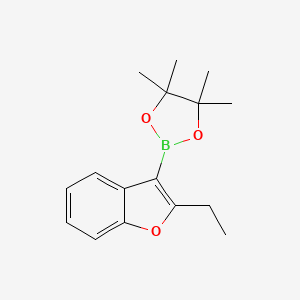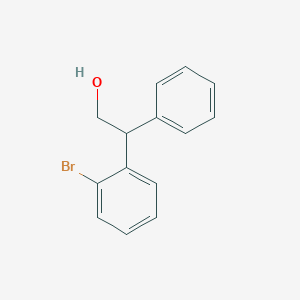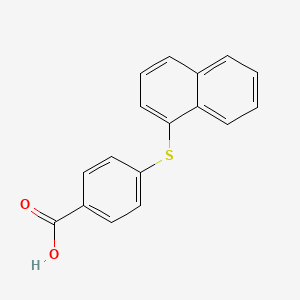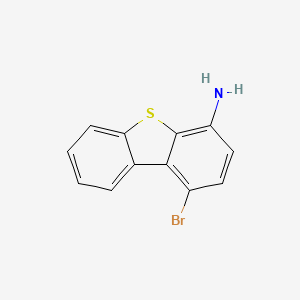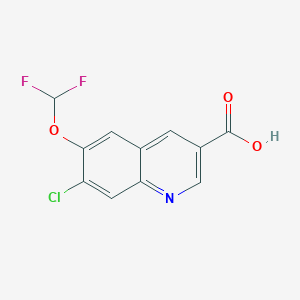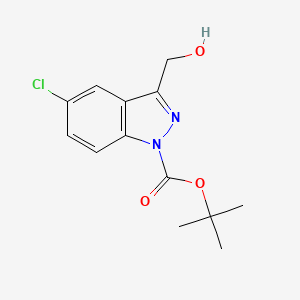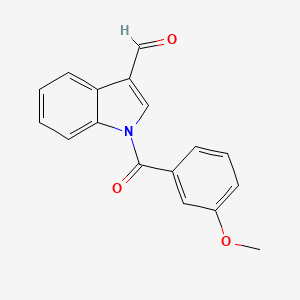![molecular formula C15H19NO2Si B11846083 2-[(6-Methoxy-3-pyridyl)dimethylsilyl]benzyl alcohol](/img/structure/B11846083.png)
2-[(6-Methoxy-3-pyridyl)dimethylsilyl]benzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-Methoxy-3-pyridyl)dimethylsilyl]benzyl alcohol is a chemical compound with the molecular formula C15H19NO2Si and a molecular weight of 273.4 g/mol . It is characterized by the presence of a methoxy group attached to a pyridine ring, which is further connected to a dimethylsilyl group and a benzyl alcohol moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Methoxy-3-pyridyl)dimethylsilyl]benzyl alcohol typically involves the reaction of 6-methoxy-3-pyridyl dimethylsilyl chloride with benzyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Methoxy-3-pyridyl)dimethylsilyl]benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl alcohols depending on the reagents used.
Scientific Research Applications
2-[(6-Methoxy-3-pyridyl)dimethylsilyl]benzyl alcohol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(6-Methoxy-3-pyridyl)dimethylsilyl]benzyl alcohol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-Methoxy-3-pyridyl)dimethylsilyl]phenol
- 2-[(6-Methoxy-3-pyridyl)dimethylsilyl]aniline
- 2-[(6-Methoxy-3-pyridyl)dimethylsilyl]acetophenone
Uniqueness
Its methoxy-pyridyl-dimethylsilyl structure allows for versatile modifications and interactions in various chemical and biological contexts .
Properties
Molecular Formula |
C15H19NO2Si |
|---|---|
Molecular Weight |
273.40 g/mol |
IUPAC Name |
[2-[(6-methoxypyridin-3-yl)-dimethylsilyl]phenyl]methanol |
InChI |
InChI=1S/C15H19NO2Si/c1-18-15-9-8-13(10-16-15)19(2,3)14-7-5-4-6-12(14)11-17/h4-10,17H,11H2,1-3H3 |
InChI Key |
GVPVJLHNKPZVIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)[Si](C)(C)C2=CC=CC=C2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[N-(Cyclohexanecarbonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B11846008.png)
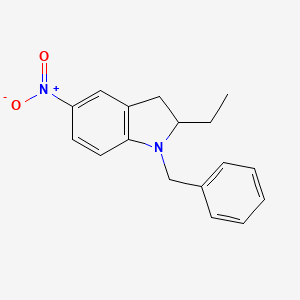
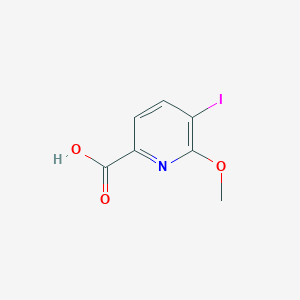

![ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B11846038.png)
